molecular formula C6H8N4O B135474 Amino(pyrimidin-5-yl)acetamide CAS No. 146422-53-9

Amino(pyrimidin-5-yl)acetamide

Cat. No. B135474
M. Wt: 152.15 g/mol
InChI Key: SOJKFDPJAHOCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino(pyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of amino(pyrimidin-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting enzyme activity, specifically the activity of dihydrofolate reductase (DHFR), which is an important enzyme in the folate pathway. DHFR inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division. This mechanism of action makes amino(pyrimidin-5-yl)acetamide a potential anti-cancer agent.

Biochemical And Physiological Effects

Studies have shown that amino(pyrimidin-5-yl)acetamide can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and anti-bacterial properties. In addition, amino(pyrimidin-5-yl)acetamide has been shown to affect protein synthesis and enzyme activity, leading to changes in cellular metabolism.

Advantages And Limitations For Lab Experiments

Amino(pyrimidin-5-yl)acetamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using amino(pyrimidin-5-yl)acetamide in lab experiments. This compound has low solubility in water, which can make it difficult to work with. In addition, its potential toxicity and side effects need to be carefully considered when using this compound in experiments.

Future Directions

There are several future directions for research on amino(pyrimidin-5-yl)acetamide. One potential direction is to investigate its potential as a drug target for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its interaction with various receptors and enzymes to better understand its mechanism of action. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound to determine its safety for use in humans.
Conclusion
In conclusion, amino(pyrimidin-5-yl)acetamide is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to using this compound in lab experiments, its potential as a drug target and its interaction with various receptors and enzymes make it a promising area of research for future studies.

Scientific Research Applications

Amino(pyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, amino(pyrimidin-5-yl)acetamide has been studied for its effect on enzyme activity and protein synthesis. In pharmacology, this compound has been investigated for its potential as a drug target and its interaction with various receptors.

properties

CAS RN

146422-53-9

Product Name

Amino(pyrimidin-5-yl)acetamide

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-2-pyrimidin-5-ylacetamide

InChI

InChI=1S/C6H8N4O/c7-5(6(8)11)4-1-9-3-10-2-4/h1-3,5H,7H2,(H2,8,11)

InChI Key

SOJKFDPJAHOCPE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)C(C(=O)N)N

Canonical SMILES

C1=C(C=NC=N1)C(C(=O)N)N

synonyms

5-Pyrimidineacetamide, -alpha--amino-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amino (pyrimidin-5-yl)acetonitrile (1.1 g, 8.2 mmol) is hydrolyzed by refluxing in a small volume of dilute HCl for 1 hour. The pH is raised to 10 by addition of saturated sodium carbonate and the mixture then extracted with chloroform. Evaporation of the chloroform and chromatography (silica, chloroform/methanol) gives product as a yellow solid 950 mg (81%) ms m/z=142.
Quantity
1.1 g
Type
reactant
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Yield
81%

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